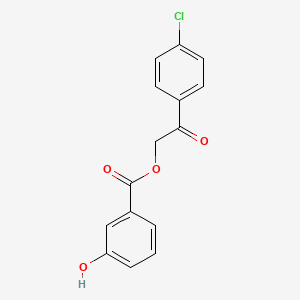

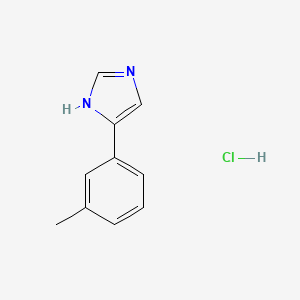

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

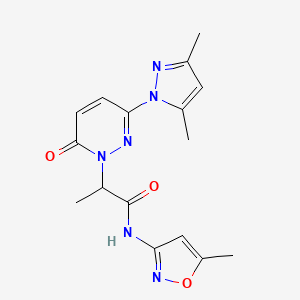

“2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate” is a complex organic compound. It contains a chlorophenyl group, an oxoethyl group, and a hydroxybenzoate group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, and the hydroxybenzoate group could contribute to its acidity .Applications De Recherche Scientifique

Molecular Structure and Analysis

2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate's molecular structure has been elucidated through IR and X-ray diffraction studies, revealing details about its vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis. These findings indicate its stability and charge transfer capabilities, contributing to its potential in materials science and molecular electronics (C. S. Chidan Kumar et al., 2014) (C. S. Chidan Kumar et al., 2014).

Environmental Applications

In environmental science, research explores the oxidative degradation of organic pollutants using similar chlorophenol compounds, highlighting advanced oxidation processes for water treatment. These studies demonstrate the potential of utilizing such compounds in the degradation and removal of toxic substances from water, improving environmental safety and sustainability (A. D. Bokare & W. Choi, 2011) (A. D. Bokare & W. Choi, 2010).

Photocatalysis and Degradation

Studies on photocatalysis using TiO2 slurries and bimetallic Al-Fe/O2 processes for the degradation of chlorophenols provide insights into the applications of similar compounds in environmental remediation. These findings suggest the role of such compounds in enhancing photocatalytic degradation of pollutants under various conditions, offering a pathway to efficient and sustainable waste management solutions (J. Cunningham & P. Sedlák, 1996) (Xin Liu et al., 2014).

Luminescence Sensing

Research into lanthanide(III)-organic frameworks suggests the potential of using this compound derivatives in luminescence sensing applications. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, highlighting the compound's utility in developing new materials for chemical sensing and detection (B. Shi et al., 2015).

Polymer Synthesis

The compound's related structures have been explored in polymer synthesis, focusing on the condensation reactions to produce high molecular weight poly(4-hydroxybenzoate)s. This research underscores the compound's relevance in creating novel polymeric materials with potential applications in various industries, from manufacturing to biotechnology (H. Kricheldorf & Gert Schwarz, 1984).

Mécanisme D'action

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 3-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)14(18)9-20-15(19)11-2-1-3-13(17)8-11/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJLXIIPVUEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2771142.png)

![[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2771143.png)

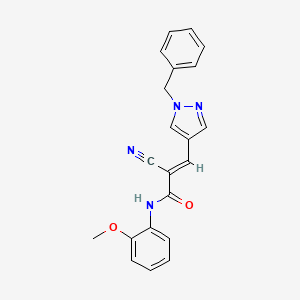

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)

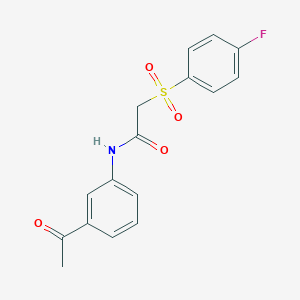

![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

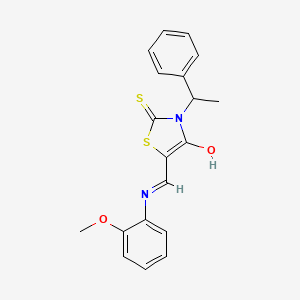

![(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2771164.png)